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Compound of Interest

Compound Name: 2,3-Dichlorophenyl isocyanate

CAS No.: 41195-90-8

Cat. No.: B3028948

Get Quote

Abstract
2,3-Dichlorophenyl isocyanate (2,3-DCPI) is a high-value electrophilic building block used in

the synthesis of N,N'-disubstituted ureas and carbamates, motifs central to modern medicinal

chemistry libraries (e.g., kinase inhibitors, anticonvulsants). This guide outlines the critical

handling parameters, reaction kinetics driven by the 2,3-dichloro substitution pattern, and

validated protocols for synthesizing pharmaceutical intermediates with high purity.

Chemical Profile & Critical Handling
The utility of 2,3-DCPI is defined by its electronic character. The chlorine atoms at the 2- and 3-

positions exert a strong electron-withdrawing inductive effect (-I), significantly increasing the

electrophilicity of the isocyanate carbon compared to phenyl isocyanate. However, the chlorine

at the ortho (2-) position introduces steric bulk that can modulate nucleophilic attack rates and

influence rotational barriers in the final product.
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Property Value Critical Note

CAS No. 41195-90-8

Molecular Weight 188.01 g/mol

Physical State Liquid / Low-melting Solid
MP: ~32°C. Often supercooled

liquid at RT.

Density 1.44 g/mL
Dense organic layer in

extractions.

Boiling Point 243°C (4 kPa)
High boiling; difficult to remove

by evaporation.

IR Signature ~2270 cm⁻¹
Strong -N=C=O asymmetric

stretch.[1]

HSE Warning: Sensitization & Toxicity
DANGER: 2,3-DCPI is fatal if inhaled (H330) and a potent respiratory sensitizer (H334).

Lachrymator: Causes severe eye and skin burns.[2]

Sensitization: Isocyanates are known to cause occupational asthma.[3] All handling must

occur in a functioning fume hood with appropriate PPE (double nitrile gloves, respirator if

outside containment).

Moisture Sensitivity: Reacts rapidly with water to evolve CO₂ and form the insoluble 1,3-

bis(2,3-dichlorophenyl)urea (dimer).

Reaction Logic: The "Ortho-Effect"
In medicinal chemistry, the 2,3-dichlorophenyl moiety is a "privileged structure" often used to

improve metabolic stability by blocking the metabolically vulnerable ortho and para positions

(relative to the nitrogen).
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Activation: The electron-poor ring makes the isocyanate carbon highly susceptible to

nucleophilic attack.

Steric Gate: The 2-chloro substituent prevents "over-reaction" or oligomerization often seen

with less hindered isocyanates, but it requires that nucleophiles (amines/alcohols) be

unencumbered.

Selectivity: In the presence of water, the hydrolysis rate is competitive with slow

nucleophiles. Strict anhydrous conditions are non-negotiable.

Protocol A: Synthesis of N,N'-Diarylureas
Target Application: Kinase Inhibitor Libraries (e.g., p38 MAP kinase analogues)

This protocol describes the coupling of 2,3-DCPI with a secondary amine (e.g., a piperazine

derivative).

Reagents
Electrophile: 2,3-Dichlorophenyl isocyanate (1.0 equiv)

Nucleophile: N-substituted piperazine or aniline derivative (1.0 equiv)

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Purification: Hexanes or Diethyl Ether (for precipitation)

Step-by-Step Methodology
Preparation: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (

).

Nucleophile Solution: Dissolve the amine (10 mmol) in anhydrous DCM (20 mL). Cool to

in an ice bath.

Rationale: Cooling controls the exotherm and suppresses side reactions with trace

moisture.
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Addition: Dissolve 2,3-DCPI (10 mmol, 1.88 g) in DCM (5 mL). Add this solution dropwise to

the amine over 15 minutes.

Observation: A white precipitate (the urea) often forms immediately.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Monitoring: Check TLC or IR. The reaction is complete when the isocyanate peak (2270

cm⁻¹) disappears.

Workup (Precipitation Method):

If solid has formed: Filter the precipitate and wash with cold hexanes (

).

If solution remains clear: Concentrate the solvent to ~5 mL and add cold diethyl ether or

hexanes to induce crystallization.

Drying: Dry the solid under high vacuum at

for 4 hours.
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Figure 1: Standard workflow for urea synthesis under inert atmosphere.

Protocol B: DBU-Catalyzed Carbamate Formation
Target Application: Prodrug synthesis or carbamate-based enzyme inhibitors.

Alcohols are weaker nucleophiles than amines. The steric hindrance of 2,3-DCPI combined

with the lower nucleophilicity of alcohols requires base catalysis.
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Reagents
Substrate: Primary or Secondary Alcohol (1.0 equiv)

Reagent: 2,3-DCPI (1.1 equiv)

Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) or DMAP.

Solvent: Anhydrous Toluene or THF.

Step-by-Step Methodology
Setup: Charge a reaction vial with the alcohol (5 mmol) and anhydrous Toluene (15 mL).

Catalyst: Add DBU (0.5 mmol). Stir for 5 minutes.

Addition: Add 2,3-DCPI (5.5 mmol) in one portion.

Heating: Heat the reaction to

for 4–6 hours.

Note: The 2-chloro substituent hinders the approach; thermal energy is often required to

drive the reaction to completion compared to phenyl isocyanate.

Quench: Cool to RT. Add water (10 mL) to quench excess isocyanate (forms the urea

byproduct which is insoluble).

Extraction: Dilute with Ethyl Acetate, wash with 1M HCl (to remove DBU), then Brine.

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Pathway[4]
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Figure 2: Base-catalyzed activation of alcohol for attack on the sterically hindered isocyanate.

Analytical Validation
To ensure the integrity of the synthesized library, the following analytical markers must be

verified.
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Technique Marker Interpretation

FT-IR 2270 cm⁻¹

Absent in product. Presence

indicates unreacted

isocyanate.

FT-IR 1640–1700 cm⁻¹
Strong signal. C=O stretch

(Urea/Carbamate).

¹H NMR ~8.0–9.0 ppm

Singlet (Broad). Urea NH

protons. Shifts downfield due

to electron-withdrawing Cl

groups on the ring.

LC-MS M+H / M+Na

Confirm mass. Note the

distinct Cl₂ isotope pattern

(9:6:1 intensity ratio for M,

M+2, M+4).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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